1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-3,8-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-3,8-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organophosphorus compound It is characterized by the presence of multiple trifluoromethyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-3,8-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include trifluoromethylated aromatic compounds, phosphorus reagents, and various catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-3,8-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-3,8-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation and cross-coupling reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials and as a component in specialized chemical processes.
Mechanism of Action
The mechanism by which 1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-3,8-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide exerts its effects involves its interaction with molecular targets through its trifluoromethyl groups and phosphorus center. These interactions can modulate the activity of enzymes or receptors, leading to specific biochemical outcomes. The compound may also participate in electron transfer processes, contributing to its catalytic activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in organocatalysis.
3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Utilized in organic synthesis.
Uniqueness
1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-3,8-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide stands out due to its complex structure, which combines multiple trifluoromethyl groups with a phosphorus-containing ring system
Properties
Molecular Formula |
C35H23F12O4P |
---|---|
Molecular Weight |
766.5 g/mol |
IUPAC Name |
1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-3,8-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C35H23F12O4P/c1-15-7-25(17-9-19(32(36,37)38)13-20(10-17)33(39,40)41)29-27-23(15)3-5-31(27)6-4-24-16(2)8-26(30(28(24)31)51-52(48,49)50-29)18-11-21(34(42,43)44)14-22(12-18)35(45,46)47/h7-14H,3-6H2,1-2H3,(H,48,49) |
InChI Key |
JCODVXXHQITFBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=C1CCC34CCC5=C4C(=C(C=C5C)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)OP(=O)(O2)O)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.